Predicted Lipophilicity Increase from Ethoxy vs. Methoxy Substituents: A Computational Comparison
The 3,4,5-triethoxybenzoyl group in the target compound is predicted to confer significantly higher lipophilicity compared to its direct analog, 3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one, which may translate to altered membrane permeability and metabolic stability. While specific LogP values for the target compound are not in public literature, a class-level inference can be made from a commercially available analog, 1-methyl-4-(3,4,5-triethoxybenzoyl)piperazine, which has a calculated LogP of 2.28 . This is substantially higher than the predicted LogP for 1-methyl-4-(3,4,5-trimethoxybenzoyl)piperazine (estimated LogP ~1.0), a difference driven by the additional carbon atoms in the ethoxy groups .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP not directly available. Structural analog (1-methyl-4-(3,4,5-triethoxybenzoyl)piperazine) has calculated LogP = 2.28. |
| Comparator Or Baseline | 1-methyl-4-(3,4,5-trimethoxybenzoyl)piperazine; estimated LogP ~1.0. |
| Quantified Difference | Approximately +1.28 LogP units for the triethoxy analog over the trimethoxy analog. |
| Conditions | Computational prediction (method not specified) for the 1-methyl substituted analog; class-level inference applied to the 3-methyl-2-one core. |
Why This Matters
Higher lipophilicity can be crucial for crossing biological membranes like the blood-brain barrier or for improving passive cellular permeability, a key differentiator for CNS or intracellular target screening.
